molecular formula C13H9FO3 B7808697 3-Fluoro-4-phenoxybenzoic acid

3-Fluoro-4-phenoxybenzoic acid

Cat. No.: B7808697
M. Wt: 232.21 g/mol
InChI Key: LGDPKLNCYZIMCG-UHFFFAOYSA-N
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Description

3-Fluoro-4-phenoxybenzoic acid is an organic compound belonging to the class of diphenylethers. It is characterized by the presence of a fluorine atom at the third position and a phenoxy group at the fourth position on the benzoic acid ring. This compound is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-phenoxybenzoic acid typically involves the reaction of 3-fluorobenzoic acid with phenol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and reduce production costs. The use of high-efficiency catalysts and automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-phenoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroxy derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-phenoxybenzoic acid is utilized in several scientific research areas, including:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, including anti-inflammatory and antimicrobial properties.

    Industry: It is employed in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-phenoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in inflammation and microbial growth, leading to its potential therapeutic effects.

Comparison with Similar Compounds

  • 4-Fluoro-3-phenoxybenzoic acid
  • 3-Fluoro-4-methoxybenzoic acid
  • 3-Fluoro-4-chlorobenzoic acid

Comparison: 3-Fluoro-4-phenoxybenzoic acid is unique due to the presence of both a fluorine atom and a phenoxy group, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications.

Properties

IUPAC Name

3-fluoro-4-phenoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDPKLNCYZIMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound (1.1 g) was synthesized in a yield of 93% as a white crystalline solid by conducting a reaction similar to that mentioned in Example 10 (10e) using 3,4-difluorobenzaldehyde (0.71 g, 5.0 mmol), phenol (0.56 g, 6.0 mmol), potassium carbonate (1.4 g, 10 mmol), 2-methyl-2-butene (2.5 mL, 23 mmol), potassium dihydrogenphosphate (1.6 g, 12 mmol), and sodium hypochlorite (1.3 g, 14 mmol).
[Compound]
Name
Example 10 ( 10e )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step Two
Quantity
0.56 g
Type
reactant
Reaction Step Three
Quantity
1.4 g
Type
reactant
Reaction Step Four
Quantity
2.5 mL
Type
reactant
Reaction Step Five
Name
potassium dihydrogenphosphate
Quantity
1.6 g
Type
reactant
Reaction Step Six
Quantity
1.3 g
Type
reactant
Reaction Step Seven
Yield
93%

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